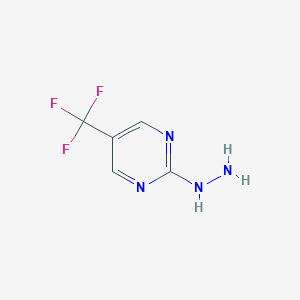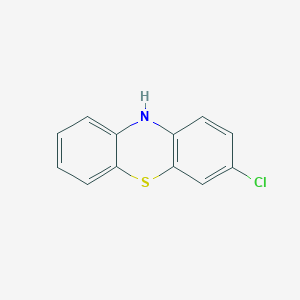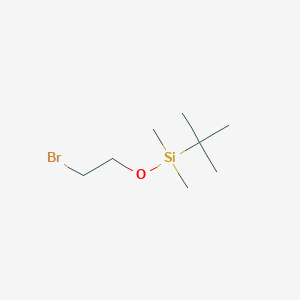
Erysubin A
Descripción general
Descripción
Erysubin A is a natural prenylated isoflavonoid compound isolated from the stem bark of Erythrina caffra Thunb. It has shown promising cytotoxic effects toward HL-60 cells, with an IC50 range of 4.3 ± 0.7 to 18.0 ± 1.7 µM . This compound is part of a broader class of flavonoids known for their diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Erysubin A has a wide range of scientific research applications:
Mecanismo De Acción
Erysubin A is a prenylated isoflavonoid that can be isolated from Erinacea anthyllis . This compound has been studied for its potential biological activities, particularly its antibacterial properties .
Target of Action
This compound’s primary targets are believed to be certain types of bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a type of bacteria that has developed resistance to many antibiotics, making it a significant concern in healthcare settings.
Biochemical Pathways
It is suggested that this compound may interfere with the normal functioning of the bacteria, leading to their inability to grow and reproduce .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, specifically MRSA . This antibacterial activity makes this compound a potential candidate for the development of new antibacterial agents.
Análisis Bioquímico
Biochemical Properties
Erysubin A is a compound with the molecular formula C20H16O6 . It is a yellow powder that is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . It interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions .
Cellular Effects
This compound has been found to exhibit cytotoxic effects toward HL-60 cells . It influences cell function by interacting with various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Erysubin A involves several steps, starting from mono- or di-O-allylated chalcones. These chalcones undergo reactions with hypervalent iodine reagents, leading to the formation of isoflavones via a 2,3-oxidative rearrangement and flavone isomers via 2,3-dehydrogenation . The key intermediates in this synthesis are flavanones, which are crucial for the formation of the final product.
Industrial Production Methods: This process typically includes solvent extraction, chromatography, and crystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Erysubin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents are commonly used for oxidative rearrangement.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Allyl bromide in the presence of potassium carbonate is used for allylation reactions.
Major Products: The major products formed from these reactions include different isoflavone and flavone derivatives, which can exhibit varying degrees of biological activity .
Comparación Con Compuestos Similares
Erysubin A is part of a family of prenylated isoflavonoids, which includes compounds like erysubin B, wighteone, and erythrinin C . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Wighteone: Another prenylated isoflavonoid with distinct antioxidant and antibacterial properties.
Erythrinin C: Known for its unique structural features and potential therapeutic applications.
This compound stands out due to its potent cytotoxic effects and dual activity in enzyme inhibition and insulin secretion, making it a unique and valuable compound for further research and development.
Propiedades
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVISOPPWPZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Erysubin A?
A: While this compound itself wasn't directly tested in the provided research, closely related compounds like Erysubin F and its synthetic analogs were investigated for their antibacterial activity. [] These compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of prenylated isoflavonoids as antibacterial agents. [] Further research is needed to determine if this compound shares similar activity.
Q2: Have any studies examined the structure-activity relationship (SAR) of this compound or related compounds?
A: Yes, research on similar prenylated isoflavonoids like 8-prenyldaidzein, Licoflavone, and Erysubin F has explored their structure-activity relationship, particularly in the context of antioxidant activity. [] These studies employed computational chemistry techniques, including DFT calculations and molecular docking, to investigate the impact of structural features on their radical scavenging potential and interactions with enzymes like xanthine oxidase and inducible nitric oxide synthase. [] While this research doesn't directly address this compound, it suggests that the position and type of substituents on the core isoflavonoid structure could significantly influence its biological activity.
Q3: What are the known sources of this compound in nature?
A: this compound has been isolated from the stem bark of Erythrina suberosa var. glabrescences. [, ] This plant species, belonging to the Fabaceae family, is known to be a rich source of prenylated isoflavonoids with diverse biological activities.
Q4: What are the potential future directions for research on this compound?
A4: Given the limited information available specifically on this compound, future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















